3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)-
Description
3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)-, is a pyridine derivative characterized by a nitrile group at the 3-position, an amino group at the 2-position, and an isopropyl substituent at the 5-position.
Properties
IUPAC Name |
2-amino-5-propan-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(2)8-3-7(4-10)9(11)12-5-8/h3,5-6H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTCHXBZADGKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65242-15-1 | |
| Record name | 2-amino-5-(propan-2-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-bromo-3-pyridinecarbonitrile with an appropriate amine under refluxing conditions in the presence of a base such as triethylamine . Another method involves the reaction of 2-aminocyanopyridines with phosgene iminium chloride, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)-, and related compounds:
Key Comparative Insights:
Bioactivity: The 2-alkoxy-4-aryl-6-benzimidazole derivatives exhibit potent vasodilation, likely due to the electron-rich benzimidazole moiety enhancing receptor binding . In contrast, the antimicrobial activity of Goswami et al.’s derivatives may stem from the chloro-aryl and cyclohexanedione groups . The target compound’s amino and isopropyl groups could favor interactions with amine receptors or enzymes, but empirical data are lacking.
Synthetic Complexity: Multi-substituted derivatives (e.g., benzimidazole-containing analogs) require multi-step protocols , whereas simpler derivatives like the unsubstituted 3-pyridinecarbonitrile are commercially synthesized . The target compound’s synthesis may involve intermediate functionalization, similar to methods in (e.g., acid-catalyzed coupling in 2-propanol) .
Environmental and Physicochemical Behavior :
- The unsubstituted 3-pyridinecarbonitrile has high atmospheric mobility and low bioaccumulation . The isopropyl group in the target compound may reduce water solubility compared to unsubstituted analogs, increasing soil adsorption (predicted Koc > 100) .
Notes
Data Gaps: Direct bioactivity data for 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)-, are absent in the evidence. Further studies on its pharmacokinetics and target interactions are needed.
Structural Influence : The isopropyl group’s steric effects may limit metabolic degradation, offering advantages in drug design, but could also reduce solubility.
Environmental Impact : Substituted pyridinecarbonitriles may require tailored disposal strategies due to variable soil mobility and persistence .
Biological Activity
3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- (CAS No. 65242-15-1) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
The synthesis of 3-Pyridinecarbonitrile derivatives typically involves the reaction of pyridine derivatives with carbonitriles in the presence of appropriate catalysts. The compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and an isopropyl group.
Chemical Structure:
- IUPAC Name: 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)-
- Molecular Formula: C10H12N2
- Molecular Weight: 160.22 g/mol
Antimicrobial Activity
Research has indicated that 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains and fungi, revealing the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was utilized to assess this activity:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
The results indicate that higher concentrations of the compound significantly enhance its antioxidant capacity .
The biological activity of 3-Pyridinecarbonitrile is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the amino group allows for hydrogen bonding with bacterial enzymes, thereby inhibiting their function. Additionally, the nitrile group may play a role in disrupting cellular membranes or metabolic pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent study evaluated the effectiveness of various pyridine derivatives, including 3-Pyridinecarbonitrile, against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited notable inhibition compared to standard antibiotics, suggesting its potential as a lead compound for further development . -
Antioxidant Properties Investigation:
Another study focused on the antioxidant properties of this compound in vitro. The results indicated that it significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide, highlighting its potential therapeutic applications in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
